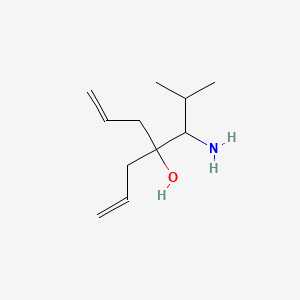

4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include key reactions such as the Diels-Alder reaction, nucleophilic substitution, and stereoselective reduction. For instance, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene involves an amino acid-derived acylnitroso Diels-Alder reaction as a crucial step . Similarly, the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine includes protection of functional groups, nucleophilic substitution with acetonitrile, and stereoselective reduction with NaBH4 . These methods could potentially be adapted for the synthesis of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol.

Molecular Structure Analysis

The molecular structure of compounds related to the one of interest has been determined using techniques such as NMR and X-ray diffraction . These techniques are essential for confirming the stereochemistry and conformation of synthesized compounds. The molecular structure of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol would likely be analyzed using similar methods to ensure the correct configuration and conformation of the molecule.

Chemical Reactions Analysis

The papers describe various chemical reactions, including acid-catalyzed reactions, which lead to substitution products . Additionally, the treatment of certain precursors with dimethyl acetylenedicarboxylate results in cycloadducts with moderate diastereoselectivity . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and modification of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol are not directly discussed, the properties of similar compounds can provide insights. For example, the crystal and molecular structure of a methionine analogue was determined, which can influence its physical properties such as solubility and melting point . The synthesis of enantiomerically and diastereomerically pure compounds also highlights the importance of chirality on the physical and chemical properties of these molecules .

Wissenschaftliche Forschungsanwendungen

Catalytic Intramolecular Hydroamination

Intramolecular hydroamination of aminoallenes catalyzed by titanium complexes with chiral amino alcohols has been studied, revealing potential applications in synthesizing complex organic compounds. The process involves the ring-closing reaction of hepta-4,5-dienylamine and 6-methylhepta-4,5-dienylamine, yielding pyrrolidine products with enantiomeric excesses up to 16% (Hoover et al., 2004).

Cyclization of Dienes

Hepta-1,6-dienes substituted at C-4 undergo cyclization to form 4,4-disubstituted 1,2-dimethylcyclopent-2-enes when treated with palladium acetate, demonstrating the potential for synthesizing cyclopentene derivatives (Grigg et al., 1984).

Complexations with Rhodium

Hepta-2,5-dienes and related compounds complex with rhodium(I) pentane-2,4-dionates, leading to 1 : 1 and 2 : 1 complexes. These complexes undergo thermal rearrangements, highlighting their potential in organic synthesis and catalysis (Aneja et al., 1984).

Fluorescent Sensor for Aluminum Ion Detection

A turn-on ESIPT-based fluorescent sensor for the detection of aluminum ions has been developed, demonstrating the utility of specific chemical structures in sensing applications. The sensor, exhibiting high sensitivity and selectivity, also has potential for bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Highly Reactive Dienes for Diels-Alder Reaction

1-Amino-3-siloxy-1,3-butadienes have been identified as a novel class of heteroatom-containing dienes, showcasing their efficacy in [4 + 2] cycloadditions with electron-deficient dienophiles. This highlights their potential as versatile synthetic intermediates in organic synthesis (Kozmin et al., 1999).

Eigenschaften

IUPAC Name |

4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-5-7-11(13,8-6-2)10(12)9(3)4/h5-6,9-10,13H,1-2,7-8,12H2,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFSZZBAUXRZQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CC=C)(CC=C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389707 |

Source

|

| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |

CAS RN |

315248-94-3 |

Source

|

| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)